4-Methoxyphenethylmagnesium bromide

Catalog No.
S1924493
CAS No.
36278-54-3
M.F
C9H11BrMgO
M. Wt
239.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxyphenethylmagnesium bromide

CAS Number

36278-54-3

Product Name

4-Methoxyphenethylmagnesium bromide

IUPAC Name

magnesium;1-ethyl-4-methoxybenzene;bromide

Molecular Formula

C9H11BrMgO

Molecular Weight

239.39 g/mol

InChI

InChI=1S/C9H11O.BrH.Mg/c1-3-8-4-6-9(10-2)7-5-8;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

ZCSINCNMOPYKNC-UHFFFAOYSA-M

SMILES

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-]

Canonical SMILES

COC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-]

Applications in Organic Synthesis

  • Denickelation of Porphyrins

    One application involves replacing a nickel center in porphyrin molecules with magnesium. Porphyrins are macrocyclic organic compounds with a unique aromatic structure. Replacing nickel with magnesium allows for further functionalization of the porphyrin ring for studies in catalysis or photochemistry [].

  • Synthesis of Bioactive Molecules

    4-Methoxyphenethylmagnesium bromide has been used as a building block in the synthesis of various bioactive molecules. For instance, it was employed in the creation of 2-Amino-3,4,5-trimethoxybenzophenone, a compound that inhibits the polymerization of tubulin, a protein essential for cell division [].

  • Natural Product Synthesis

    Researchers have also utilized 4-Methoxyphenethylmagnesium bromide for the total synthesis of complex natural products. An example is its application in the synthesis of (−)-centrolobine, a biologically active alkaloid found in certain plants [].

4-Methoxyphenethylmagnesium bromide, also known as bromo(4-methoxyphenyl)magnesium, is an organomagnesium compound with the molecular formula C7H7BrMgO\text{C}_7\text{H}_7\text{Br}\text{MgO} and a molecular weight of approximately 211.34 g/mol. This compound is characterized by its dark yellow to brown appearance when in solution, typically in tetrahydrofuran (THF) as a solvent. It is classified as a hazardous material due to its highly flammable nature and potential to cause severe skin burns and eye damage .

As a Grignard reagent, 4-methoxyphenethylmagnesium bromide participates in various nucleophilic addition reactions. It can react with carbonyl compounds to form alcohols after hydrolysis. For example:

  • Reaction with Aldehydes:
    RCHO+R MgBrRCH OH R +MgBrOH\text{RCHO}+\text{R MgBr}\rightarrow \text{RCH OH R }+\text{MgBrOH}
    where R' is the 4-methoxyphenyl group.
  • Reaction with Ketones:
    R 2C O+R MgBrR 2C OH R +MgBrOH\text{R 2C O}+\text{R MgBr}\rightarrow \text{R 2C OH R }+\text{MgBrOH}

These reactions are crucial in organic synthesis for constructing more complex molecules.

4-Methoxyphenethylmagnesium bromide can be synthesized through the reaction of 4-methoxyphenyl bromide with magnesium in anhydrous ether or THF:

  • Starting Materials:
    • 4-Methoxyphenyl bromide
    • Magnesium turnings
    • Anhydrous THF or ether
  • Procedure:
    • In a dry flask, add magnesium turnings and anhydrous THF.
    • Introduce 4-methoxyphenyl bromide slowly while stirring.
    • The reaction mixture should be kept under inert atmosphere conditions (nitrogen or argon) to prevent moisture interference.
    • Upon completion, the resulting solution contains 4-methoxyphenethylmagnesium bromide .

4-Methoxyphenethylmagnesium bromide is primarily used in organic synthesis as a reagent for forming carbon-carbon bonds. Its applications include:

  • Synthesis of Alcohols: As mentioned earlier, it can be used to convert carbonyl compounds into alcohols.
  • Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Material Science: Potential applications in developing new materials through polymerization reactions.

Due to its reactivity, interaction studies involving 4-methoxyphenethylmagnesium bromide typically focus on its behavior with various electrophiles rather than biological interactions. The reactivity with moisture and air necessitates careful handling, as it reacts violently with water, producing flammable hydrogen gas and magnesium hydroxide .

Several compounds share structural similarities with 4-methoxyphenethylmagnesium bromide. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Differences
Phenethylmagnesium bromideC8H9BrMgLacks the methoxy group; more hydrophobic.
3-Methoxyphenethylmagnesium bromideC8H9BrMgMethoxy group at the meta position; different reactivity patterns.
Benzylmagnesium chlorideC7H7ClMgChlorine instead of bromine; different solubility properties.
p-Anisylmagnesium bromideC8H9BrMgSynonymous with 4-methoxyphenethylmagnesium bromide; same structure but may vary in synthesis methods or purity .

The unique positioning of the methoxy group on the phenyl ring contributes to its distinct reactivity profile compared to other Grignard reagents.

Dates

Modify: 2023-08-16

Explore Compound Types